molecular formula C11H10F3NO2 B3252339 2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinolin-6-Ol CAS No. 216064-45-8

2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinolin-6-Ol

Cat. No.: B3252339
CAS No.: 216064-45-8
M. Wt: 245.2 g/mol
InChI Key: QNFSENFVEFYGPS-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinolin-6-Ol is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoroacetyl group imparts distinct characteristics, making it valuable in organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinolin-6-Ol typically involves the reaction of tetrahydroisoquinoline derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinolin-6-Ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized isoquinolines .

Mechanism of Action

The mechanism of action of 2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinolin-6-Ol involves its interaction with various molecular targets:

Properties

IUPAC Name

2,2,2-trifluoro-1-(6-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)10(17)15-4-3-7-5-9(16)2-1-8(7)6-15/h1-2,5,16H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFSENFVEFYGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)O)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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